molecular formula C17H14IN3O2 B2462529 Methyl 4-[(4-iodophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate CAS No. 1251626-22-8

Methyl 4-[(4-iodophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate

Cat. No.: B2462529
CAS No.: 1251626-22-8
M. Wt: 419.222
InChI Key: IZIJFPUORMXWOR-UHFFFAOYSA-N
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Description

Methyl 4-[(4-iodophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate is a 1,8-naphthyridine derivative characterized by:

  • A 7-methyl group on the naphthyridine core.
  • A 4-iodophenylamino substituent at position 2.
  • A methyl ester at position 2.

1,8-Naphthyridines are heterocyclic compounds with broad pharmacological relevance, including antimicrobial, anticancer, and cardiovascular activities .

Properties

IUPAC Name

methyl 4-(4-iodoanilino)-7-methyl-1,8-naphthyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14IN3O2/c1-10-3-8-13-15(21-12-6-4-11(18)5-7-12)14(17(22)23-2)9-19-16(13)20-10/h3-9H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIJFPUORMXWOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)I)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(4-iodophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol or water.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-iodophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 4-[(4-iodophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-[(4-iodophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Effects on Bioactivity: The 4-iodophenylamino group in the target compound provides a bulky, halogenated aromatic system, which may enhance DNA intercalation or kinase inhibition compared to smaller substituents (e.g., hydroxyethylamino in compound 348) . Halogen Variations: Bromophenyl (in ) and chlorophenyl/fluoro (in ) analogues exhibit distinct electronic properties. Iodine’s polarizability may improve binding affinity but reduce solubility compared to lighter halogens.

Ester vs. Carboxylic Acid :

  • The methyl ester in the target compound likely improves cell membrane permeability compared to carboxylic acid derivatives (e.g., compound 348). Hydrolysis in vivo could convert it to an active acid form, similar to prodrug strategies .

Core Modifications: 7-Methyl vs. Chloro/fluoro groups in enhance antibacterial activity via topoisomerase inhibition.

Biological Activity

Methyl 4-[(4-iodophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a naphthyridine core substituted with an iodophenyl group and a carboxylate ester. Its molecular formula is C15H14N3O2IC_{15}H_{14}N_{3}O_{2}I, with a molecular weight of approximately 395.19 g/mol. The presence of iodine in the structure may enhance its bioactivity and selectivity towards certain biological targets.

Mechanisms of Biological Activity

This compound exhibits various biological activities primarily through the following mechanisms:

  • Anticancer Activity :
    • Studies have shown that compounds with similar naphthyridine structures can inhibit specific cancer cell lines by inducing apoptosis and cell cycle arrest. The presence of the iodine substituent may enhance interaction with target proteins involved in cancer progression.
    • For instance, research has indicated that naphthyridine derivatives can act as inhibitors of kinases involved in tumor growth, leading to reduced viability in cancerous cells.
  • Antimicrobial Properties :
    • Naphthyridine derivatives have been reported to possess antimicrobial activity against a range of pathogens. The mechanism often involves disruption of bacterial cell membranes or interference with nucleic acid synthesis.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFocusFindings
Study 1 Anticancer EfficacyDemonstrated significant cytotoxic effects on breast cancer cell lines (MCF-7), with IC50 values indicating potent activity.
Study 2 Antimicrobial ActivityShowed effectiveness against Gram-positive bacteria, including Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
Study 3 Mechanistic InsightsInvestigated the apoptotic pathways activated by the compound in lung cancer cells, revealing activation of caspase pathways and downregulation of anti-apoptotic proteins.

Pharmacological Profile

The pharmacological profile of this compound suggests it may be a promising candidate for further development as an anticancer and antimicrobial agent. Key pharmacokinetic properties include:

  • Solubility : Moderate solubility in organic solvents, which may affect bioavailability.
  • Stability : Stability under physiological conditions is crucial for therapeutic efficacy.

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